3-(Difluoromethoxy)-4-nitrobenzoic acid 3-(Difluoromethoxy)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784988
InChI: InChI=1S/C8H5F2NO5/c9-8(10)16-6-3-4(7(12)13)1-2-5(6)11(14)15/h1-3,8H,(H,12,13)
SMILES:
Molecular Formula: C8H5F2NO5
Molecular Weight: 233.13 g/mol

3-(Difluoromethoxy)-4-nitrobenzoic acid

CAS No.:

Cat. No.: VC15784988

Molecular Formula: C8H5F2NO5

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethoxy)-4-nitrobenzoic acid -

Specification

Molecular Formula C8H5F2NO5
Molecular Weight 233.13 g/mol
IUPAC Name 3-(difluoromethoxy)-4-nitrobenzoic acid
Standard InChI InChI=1S/C8H5F2NO5/c9-8(10)16-6-3-4(7(12)13)1-2-5(6)11(14)15/h1-3,8H,(H,12,13)
Standard InChI Key IRJNTPHQQOHBGU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)OC(F)F)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics

The molecular formula of 3-(difluoromethoxy)-4-nitrobenzoic acid is C₈H₅F₂NO₅, with a molecular weight of 233.13 g/mol. Its structure consists of a benzoic acid core (carboxylic acid at position 1), a nitro group (-NO₂) at position 4, and a difluoromethoxy (-OCF₂H) group at position 3 . The ortho and para positions relative to the carboxylic acid group are occupied by hydrogen atoms, creating a sterically congested environment that influences reactivity.

The difluoromethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the nitro group further polarizes the aromatic ring. This electronic configuration enhances the compound’s acidity compared to non-fluorinated analogues, as evidenced by the pKa of structurally related compounds like 4-hydroxy-3-nitrobenzoic acid (pKa ≈ 3.94) . Computational studies predict that the difluoromethoxy substituent reduces the electron density at the nitro group, potentially altering its reduction kinetics in catalytic hydrogenation reactions .

Synthetic Methodologies

Fluorination of Chlorinated Precursors

An alternative pathway involves selective fluorination of chlorinated intermediates. For example, trichloromethoxybenzene derivatives could undergo partial fluorination using hydrogen fluoride (HF) in the presence of catalysts like perfluorooctylsulfonyl fluoride . Subsequent oxidation of the methyl group to a carboxylic acid (e.g., via potassium permanganate) would yield the target compound. This method mirrors the synthesis of 4-(chlorodifluoromethoxy)aniline, where fluorination and nitration steps are sequentially applied .

Physicochemical Properties

Experimental data for 3-(difluoromethoxy)-4-nitrobenzoic acid remain scarce, but properties can be inferred from analogues:

Property3-(Difluoromethoxy)-4-nitrobenzoic Acid (Predicted)4-(Difluoromethoxy)-3-nitrobenzoic Acid 4-Hydroxy-3-nitrobenzoic Acid
Molecular Weight (g/mol)233.13233.13183.12
Melting Point (°C)180–185 (estimated)Not reported183–186
Predicted CCS (Ų) [M+H]+~140–150140.1Not applicable
Solubility in Polar SolventsModerate (DMSO, methanol)LowHigh (aqueous)

The difluoromethoxy group enhances lipophilicity compared to hydroxylated analogues, as seen in the lower aqueous solubility relative to 4-hydroxy-3-nitrobenzoic acid . Collision cross-section (CCS) values, predicted via computational models, suggest similar gas-phase behavior to its structural isomer .

Comparative Analysis with Structural Analogues

Positional Isomerism

Comparing 3-(difluoromethoxy)-4-nitrobenzoic acid with its positional isomer, 4-(difluoromethoxy)-3-nitrobenzoic acid , reveals distinct electronic profiles. The meta-substituted difluoromethoxy group in the target compound creates greater steric hindrance near the nitro group, potentially slowing electrophilic substitution reactions. In contrast, the isomer’s para-substituted -OCF₂H group allows for more efficient resonance stabilization of the nitro group.

Functional Group Variations

Replacing the difluoromethoxy group with a hydroxyl group, as in 4-hydroxy-3-nitrobenzoic acid , drastically alters solubility and acidity. The hydroxyl derivative exhibits a pKa of ~3.94, whereas the difluoromethoxy analogue is expected to be less acidic due to the electron-withdrawing fluorine atoms.

Challenges and Future Directions

Current limitations in studying 3-(difluoromethoxy)-4-nitrobenzoic acid stem from the lack of synthetic protocols and characterization data. Future research should prioritize:

  • Optimized Synthesis: Developing regioselective nitration methods to avoid isomer formation.

  • Catalytic Hydrogenation Studies: Exploring palladium or nickel catalysts for nitro group reduction.

  • Biological Screening: Assessing the compound’s potential as a protease inhibitor or antibiotic.

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